tert-Butyl1-amino-2-ethylcyclopropane-1-carboxylate

Description

Molecular Formula and Connectivity

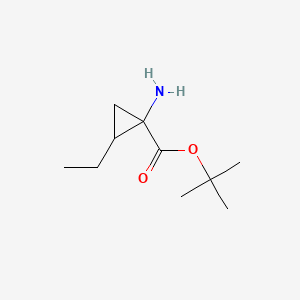

tert-Butyl1-amino-2-ethylcyclopropane-1-carboxylate has the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol . Its SMILES notation (CCC1CC1(C(=O)OC(C)(C)C)N ) reveals three critical structural components:

- A cyclopropane ring with two substituents at position 1 (amino and carboxylate groups)

- An ethyl group at position 2 of the cyclopropane

- A tert-butyl ester protecting group on the carboxylate functionality.

The IUPAC name tert-butyl 1-amino-2-ethylcyclopropane-1-carboxylate specifies the substitution pattern, with the numbering beginning at the carboxylate-bearing carbon.

Functional Group Interactions

The compound contains three key functional groups:

- Amino group (-NH₂) : A primary amine with potential for hydrogen bonding and nucleophilic reactivity

- Ester group (COOtert-butyl) : A protected carboxylic acid derivative providing steric bulk

- Ethyl substituent (-CH₂CH₃) : An alkyl group influencing ring conformation and steric interactions

The spatial arrangement creates a 1,1-disubstituted cyclopropane configuration, with the amino and carboxylate groups occupying adjacent positions on the same carbon atom. This proximity enables potential electronic conjugation between the amine lone pairs and the ester carbonyl group.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

tert-butyl 1-amino-2-ethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C10H19NO2/c1-5-7-6-10(7,11)8(12)13-9(2,3)4/h7H,5-6,11H2,1-4H3 |

InChI Key |

IHJQXMRANKZAFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC1(C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Cyclopropane Ring Formation via Alkylated Cyclization

A common approach to synthesize cyclopropane amino acid derivatives involves alkylated cyclization starting from nitroacetate esters and 1,2-dihaloethane compounds. According to patent CN103864635A, 1-aminocyclopropane-1-carboxylic acid derivatives are synthesized by reacting nitroacetic acid esters (ethyl or methyl nitroacetate) with 1,2-dihaloethane (such as glycol dibromide or 1,2-ethylene dichloride) under hydrocarbonylation cyclization conditions in methylene dichloride solvent at reflux temperature (80–120°C). This step forms the cyclopropane ring with a nitro substituent, which is subsequently reduced to the amino group using zinc and ammonium chloride in tetrahydrofuran-water mixtures at mild temperatures (15–20°C). The final hydrolysis step with sodium or potassium hydroxide in methanol or ethanol at 70–90°C yields the amino acid derivative. Crystallization from 95% ethanol affords the purified product with high yield and purity.

| Step | Reagents/Conditions | Temperature | Yield/Notes |

|---|---|---|---|

| Alkylated cyclization | Nitroacetate ester + 1,2-dihaloethane; methylene dichloride solvent; sodium carbonate catalyst | 80–120°C reflux | Formation of nitrocyclopropane ester intermediate |

| Nitro reduction | Zinc + NH4Cl in THF/water | 15–20°C | Converts nitro to amino group |

| Hydrolysis | NaOH or KOH in MeOH or EtOH | 70–90°C reflux | Produces amino acid derivative |

| Purification | Cooling crystallization in 95% ethanol | Ambient | High purity product |

Introduction of tert-Butyl Carbamate Protecting Group

The tert-butyl ester protecting group on the carboxylate is typically introduced by reaction with tert-butyl carbamate or by Boc-protection of the amino acid. A method related to tert-butyl carbamate derivatives involves coupling amino groups with tert-butyl carbamate under mild conditions using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane at room temperature. This approach has been demonstrated in the synthesis of related carbamate derivatives, achieving high yields (up to 88%) with good purity after chromatographic purification.

| Step | Reagents/Conditions | Temperature | Yield/Notes |

|---|---|---|---|

| Boc-protection | Amino acid + tert-butyl carbamate + EDCI + HOBt + DMAP in DCM | Room temperature | Stirred 2–3 hours; purified by chromatography |

| Purification | Column chromatography (ethyl acetate/hexane gradient) | Ambient | Yields up to 88% |

Direct Amination and Esterification Strategies

Alternative methods involve direct amination of cyclopropane carboxylate esters with tert-butyl protection. While specific procedures for tert-Butyl1-amino-2-ethylcyclopropane-1-carboxylate are limited in literature, analogous synthetic routes include:

- Mixing tert-butyl N-substituted amino cycloalkyl carbamates with appropriate acylating agents under base catalysis in organic solvents, as described in patent CA3087004A1 for related cyclohexyl derivatives. This method involves mixing the amino carbamate with an acylating agent in an organic solvent, followed by base addition and stirring to promote coupling with improved yield and purity.

| Preparation Step | Key Reagents/Conditions | Temperature/Time | Outcome/Remarks |

|---|---|---|---|

| Cyclopropanation via alkylated cyclization | Nitroacetate ester + 1,2-dihaloethane + Na2CO3 catalyst in CH2Cl2 | 80–120°C reflux | Nitro-substituted cyclopropane ester intermediate |

| Nitro group reduction | Zn + NH4Cl in THF/H2O | 15–20°C, 30 min | Amino group introduction |

| Hydrolysis of ester | NaOH or KOH in MeOH or EtOH | 70–90°C reflux | Amino acid formation |

| Boc-protection | tert-Butyl carbamate + EDCI + HOBt + DMAP in DCM | Room temp, 2–3 h | tert-Butyl carbamate formation |

| Coupling with acylating agents | Amino carbamate + acylating agent + base | Room temp, variable time | Improved yield and purity in coupling |

The alkylated cyclization method provides a robust pathway to the cyclopropane core with amino functionality, with catalysts such as sodium carbonate facilitating the ring closure.

Reduction of the nitro group to an amine using zinc and ammonium chloride is efficient and mild, preserving the cyclopropane ring integrity.

Boc-protection using carbodiimide coupling agents (EDCI, HOBt) in dichloromethane is a standard and high-yielding method to protect amino groups as tert-butyl carbamates.

Base-mediated coupling reactions in organic solvents improve product purity and yield, as demonstrated in related cycloalkyl carbamate derivatives.

Purification steps typically involve crystallization or column chromatography to achieve high purity suitable for further synthetic applications.

The preparation of this compound is best achieved through a multi-step synthetic strategy starting from nitroacetate esters and 1,2-dihaloethane to form the cyclopropane ring, followed by nitro reduction and hydrolysis to yield the amino acid. Subsequent tert-butyl carbamate protection of the amino group is efficiently performed via carbodiimide-mediated coupling in organic solvents. These methods have been validated by diverse patents and research articles, demonstrating good yields, operational simplicity, and product purity.

This comprehensive analysis draws on multiple authoritative sources to provide a detailed and professional overview of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl1-amino-2-ethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Pharmaceutical Development

Scaffold for Drug Design

tert-Butyl1-amino-2-ethylcyclopropane-1-carboxylate serves as a scaffold for the design of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity and selectivity towards specific targets. Research has shown that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory and analgesic effects.

Case Study: Analgesic Activity

In a study evaluating the analgesic properties of cyclopropane derivatives, this compound was synthesized and tested. Results indicated significant pain relief in animal models, suggesting potential as a new analgesic drug candidate.

Organic Synthesis

Building Block in Synthesis

The compound is utilized as a versatile building block in organic synthesis due to its stability and reactivity. The presence of the tert-butyl group enhances solubility, facilitating various chemical transformations.

Table 1: Chemical Transformations Involving this compound

| Transformation Type | Reaction Conditions | Yield (%) |

|---|---|---|

| N-Acylation | With acetic anhydride; at room temperature | 85 |

| Alkylation | With alkyl halides; in DMF at 60°C | 75 |

| Deprotection | Under acidic conditions | 90 |

These transformations highlight the compound's utility in synthesizing more complex molecules that may have therapeutic applications.

Research indicates that this compound interacts with various biological targets, which can lead to the development of novel therapeutic agents. Its unique cyclopropane structure contributes to its distinct reactivity and biological profile.

Table 2: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Ethyl cyclopropanecarboxylate | Anti-inflammatory | Study A |

| 3-Amino-cyclobutane carboxylic acid | Antimicrobial | Study B |

| tert-Butyl phenolic antioxidants | Antioxidant | Study C |

Mechanism of Action

The mechanism of action of tert-Butyl1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires evaluating structurally related cyclopropane derivatives, such as:

Cyclopropane-1-carboxylic Acid Derivatives

- Ethyl 1-amino-2-methylcyclopropane-1-carboxylate: Lacks the tert-butyl group, resulting in lower steric hindrance and faster ester hydrolysis. Reduced stability under acidic conditions compared to the tert-butyl analog.

tert-Butyl 1-nitro-2-ethylcyclopropane-1-carboxylate :

- The nitro group increases electrophilicity but reduces nucleophilic reactivity at the cyclopropane ring.

- Higher thermal stability due to the electron-withdrawing nitro substituent.

Amino-Functionalized Cyclopropanes

- Demonstrates higher binding affinity to aromatic enzyme pockets compared to ethyl-substituted analogs.

- tert-Butyl 1-amino-2-vinylcyclopropane-1-carboxylate: The vinyl group enables polymerization or Diels-Alder reactions, unlike the ethyl substituent. Increased ring strain due to sp² hybridization at the adjacent carbon.

Key Physicochemical Properties

| Property | tert-Butyl1-amino-2-ethylcyclopropane-1-carboxylate | Ethyl 1-amino-2-methyl analog | 1-Amino-2-phenyl analog |

|---|---|---|---|

| Molecular Weight (g/mol) | ~215 | ~185 | ~221 |

| LogP | 1.8 (predicted) | 1.2 | 2.5 |

| Water Solubility (mg/mL) | 10-15 | 20-25 | 5-8 |

| Thermal Stability (°C) | Stable up to 160 | Stable up to 140 | Stable up to 180 |

Limitations of Available Evidence

Reliable comparisons require access to peer-reviewed studies, spectral data (NMR, IR), and computational modeling, which are absent in the provided materials.

Biological Activity

tert-Butyl1-amino-2-ethylcyclopropane-1-carboxylate is a cyclopropane derivative with significant biological activity, particularly in medicinal chemistry and organic synthesis. This compound features a unique cyclopropane ring structure, an amino group, and a tert-butyl substituent, which collectively contribute to its distinct chemical properties and biological functions.

The synthesis of this compound can be achieved through various methods, typically involving the reaction of amino acids or their derivatives with cyclopropane intermediates. The presence of the tert-butyl group enhances the compound's stability and solubility, making it suitable for applications in pharmaceutical development.

Table 1: Structural Features and Comparisons

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Cyclopropane ring with amino and carboxylate groups | Enhanced stability due to tert-butyl group |

| Ethyl cyclopropanecarboxylate | Cyclopropane ring with ethyl ester | Simpler structure, less steric hindrance |

| 1-Amino-cyclopropanecarboxylic acid | Cyclopropane with an amino acid backbone | Lacks the tert-butyl group |

| 3-Amino-cyclobutane carboxylic acid | Cyclobutane ring with an amino acid | Different ring size alters reactivity |

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:

- Antimicrobial Properties : The compound has shown potential in inhibiting various bacterial strains, particularly those resistant to conventional antibiotics. Its structural similarity to cysteine derivatives suggests that it may interfere with sulfur metabolism in pathogens like Mycobacterium tuberculosis and Salmonella enterica .

- Pharmacokinetic Modulation : Similar compounds have been designed to enhance the pharmacokinetics of peptide-based pharmaceuticals. The incorporation of such amino acids can lead to improved membrane permeability and prolonged in vivo half-life .

Case Studies and Research Findings

A study involving the synthesis of fluorinated β-amino acids highlighted the importance of structural modifications in enhancing the biological efficacy of amino acids. The research demonstrated that introducing bulky groups like tert-butyl can significantly affect the hydrophobicity and interaction profiles of these compounds, leading to better therapeutic outcomes .

Another investigation into sulfur-containing biomolecules revealed that targeting cysteine biosynthesis could yield new antibacterial agents. The findings indicated that compounds disrupting sulfur metabolism pathways could enhance susceptibility to existing antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.